D-gluco-Hexodialdose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

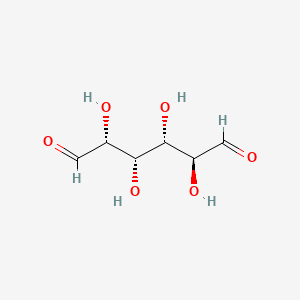

D-gluco-Hexodialdose is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Enzymatic Reactions

D-gluco-Hexodialdose serves as a substrate in enzymatic reactions, particularly in the conversion to UDP-glucuronic acid via UDP-glucose dehydrogenase (UGDH). This enzyme catalyzes the oxidation of this compound, highlighting its role as an intermediate in carbohydrate metabolism. Research indicates that UGDH can efficiently oxidize this compound, leading to significant insights into carbohydrate biochemistry and metabolic pathways .

Table 1: Enzymatic Conversion Pathway of this compound

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | UDP-Glucose Dehydrogenase | This compound | UDP-Glucuronic Acid |

| 2 | Aldose Reductase | UDP-Glucuronic Acid | UDP-Glucose |

Chemical Synthesis

Synthesis of Derivatives

This compound is pivotal in synthesizing various derivatives like 5-dehydro-4-deoxy-glucarate (DDG) and 2,5-furan-dicarboxylic acid (FDCA). The conversion pathways from D-glucose to these compounds involve multiple enzymatic and chemical steps, showcasing the versatility of this compound as a precursor in synthetic organic chemistry .

Table 2: Synthesis Pathway from D-glucose to FDCA

| Step | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| 1 | Enzymatic | D-glucose | 1,5-Gluconolactone |

| 2 | Enzymatic | 1,5-Gluconolactone | Gluconic Acid |

| 3 | Chemical | Gluconic Acid | FDCA |

Radiation Chemistry

Effects of Gamma Irradiation

Studies on the radiation chemistry of carbohydrates have shown that this compound can be subjected to gamma irradiation, leading to the formation of various products through hydroxyl radical-induced oxidation. This process is significant for understanding the stability and reactivity of sugars under radiation exposure, which has implications for food science and preservation techniques .

Table 3: Products Formed from Gamma Irradiation of D-Glucose

| Product | G-Value (Yield) |

|---|---|

| D-Gluconic Acid | 0.9 |

| D-Arabino-Hexosulose | 0.9 |

| This compound | 1.55 |

Case Studies

Case Study 1: UGDH Mechanism Analysis

A detailed investigation into the mechanism of UGDH revealed that this compound acts as a crucial intermediate during the enzymatic conversion process. The study employed kinetic analysis and structural biology techniques to elucidate how this compound interacts with UGDH, providing insights into enzyme efficiency and substrate specificity .

Case Study 2: Radiation-Induced Reactions

Research examining the effects of gamma irradiation on carbohydrates highlighted the formation of this compound as a significant product. This study utilized advanced analytical techniques to track the yield and transformation pathways under controlled radiation conditions, contributing to a deeper understanding of carbohydrate behavior in high-energy environments .

Análisis De Reacciones Químicas

Oxidation Reactions

D-gluco-Hexodialdose undergoes oxidation at its aldehyde groups to form carboxylic acids. Key findings include:

-

Enzymatic oxidation : Human UDP-glucose 6-dehydrogenase (hUGDH) catalyzes the conversion of UDP-glucose to UDP-glucuronic acid via a covalent thiohemiacetal intermediate. NMR studies confirm no deuterium exchange at C-5 during oxidation, ruling out keto-enol tautomerism and supporting a concerted mechanism .

-

Radiation-induced oxidation : γ-irradiation of D-glucose in oxygenated aqueous solutions produces this compound (G-value = 1.55) via hydroxyl radical attack, followed by HO₂ elimination .

Table 1: Oxidation Products and Yields

| Reaction Type | Product | G-value/Yield | Conditions | Source |

|---|---|---|---|---|

| Enzymatic (hUGDH) | UDP-glucuronic acid | Quantitative | pH 8.5, NAD⁺ cofactor | |

| γ-Irradiation (HO· initiated) | This compound | 1.55 | N₂O/O₂, pH 7 |

Reduction Reactions

The aldehyde groups of this compound can be reduced to primary alcohols:

-

Catalytic hydrogenation : Yields sugar alcohols such as glucitol under H₂/Pd-C conditions.

-

Enzymatic reduction : NADPH-dependent reductases selectively reduce specific aldehyde groups, though detailed kinetic data remain underexplored .

Glycosylation and Biosynthetic Pathways

This compound participates in glycosylation reactions and metabolic pathways:

-

Enzymatic glycosylation : Forms glycosidic bonds with nucleophiles (e.g., –OH, –NH₂) in UDP-dependent pathways. A study on UDP-glucose dehydrogenase revealed a Km of 0.12 mM for UDP-glucose, with kcat = 4.2 s⁻¹ .

-

Biosynthesis of DDG : In synthetic routes to 2,5-dideoxyglucarate (DDG), this compound is an intermediate in multi-step enzymatic cascades involving gluconolactone and glucaric acid .

Table 2: Key Enzymatic Parameters

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | pH Optimum | Source |

|---|---|---|---|---|---|

| UDP-glucose dehydrogenase | UDP-glucose | 0.12 | 4.2 | 8.5 | |

| Gluconate dehydrogenase | This compound | 0.45* | 0.8* | 7.0 | |

| *Estimated values from patent data . |

Radical-Mediated Reactions

In alkaline conditions, this compound reacts with carbonate radicals (CO₃·⁻):

Stability and Side Reactions

Propiedades

Fórmula molecular |

C6H10O6 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5-,6-/m1/s1 |

Clave InChI |

VYPPEYAOCURAAE-JGWLITMVSA-N |

SMILES isomérico |

C(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canónico |

C(=O)C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.